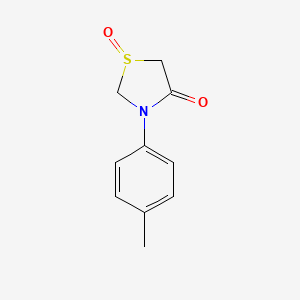

3-(4-methylphenyl)-1lambda4,3-thiazolidine-1,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-methylphenyl)-1lambda4,3-thiazolidine-1,4-dione is a heterocyclic compound that features a thiazolidinone ring substituted with a 4-methylphenyl group

Mecanismo De Acción

Target of Action

It’s known that similar compounds have shown activity against various strains of microorganisms

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors . This interaction could lead to changes in the target, potentially inhibiting its function or altering its behavior.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-1lambda4,3-thiazolidine-1,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzaldehyde with thiourea and chloroacetic acid under acidic conditions to form the thiazolidinone ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-methylphenyl)-1lambda4,3-thiazolidine-1,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Methylphenyl)-8-methylxanthine: Another heterocyclic compound with a similar aromatic substitution pattern.

Diaryl sulfides: Compounds with similar sulfur-containing heterocyclic structures.

Uniqueness

3-(4-methylphenyl)-1lambda4,3-thiazolidine-1,4-dione is unique due to its specific thiazolidinone ring structure, which imparts distinct chemical reactivity and biological activity

Actividad Biológica

3-(4-methylphenyl)-1lambda4,3-thiazolidine-1,4-dione, a derivative of thiazolidine-2,4-dione (TZD), has attracted considerable interest due to its diverse biological activities. This compound is primarily noted for its potential applications in treating diabetes and cancer, among other diseases. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables illustrating its pharmacological properties.

Antidiabetic Activity

Thiazolidinediones are well-known for their role as antidiabetic agents, primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). Recent studies have shown that derivatives like this compound exhibit significant inhibition of protein tyrosine phosphatase 1B (PTP1B), which is crucial in insulin signaling pathways.

Case Study: PTP1B Inhibition

In a study evaluating various TZD derivatives, this compound was found to have an IC50 value of approximately 0.41 μM against PTP1B. This indicates a strong potential for enhancing insulin sensitivity and managing blood glucose levels in diabetic models .

Anticancer Properties

The anticancer potential of thiazolidine derivatives has been extensively studied. Research indicates that compounds like this compound can inhibit tumor growth by targeting specific pathways involved in cancer progression.

The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is vital for angiogenesis in tumors. In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines such as HT-29 and A-549 .

Antioxidant Activity

Antioxidant properties are another significant aspect of the biological activity of TZD derivatives. The ability to scavenge free radicals and chelate metal ions contributes to their therapeutic potential.

Research Findings

In vitro assays demonstrated that this compound exhibited moderate antioxidant activity when compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). The antioxidant capacity was assessed through various assays including DPPH radical scavenging and ferric reducing antioxidant power (FRAP) tests .

Summary of Biological Activities

| Activity | Description | IC50 Value |

|---|---|---|

| PTP1B Inhibition | Enhances insulin signaling; potential antidiabetic agent | 0.41 μM |

| VEGFR-2 Inhibition | Reduces tumor growth; anticancer properties | Not specified |

| Antioxidant Activity | Scavenges free radicals; protects against oxidative stress | Moderate compared to standard antioxidants |

Propiedades

IUPAC Name |

3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-8-2-4-9(5-3-8)11-7-14(13)6-10(11)12/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEGSBFDYNPYMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CS(=O)CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.